molecular formula C7H8ClF3N2 B15278811 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride

6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride

Cat. No.: B15278811
M. Wt: 212.60 g/mol
InChI Key: VZLIEJLAZOCQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the presence of both the trifluoromethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c1-4-2-5(7(8,9)10)6(11)3-12-4;/h2-3H,11H2,1H3;1H

InChI Key

VZLIEJLAZOCQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)N)C(F)(F)F.Cl

Origin of Product

United States

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